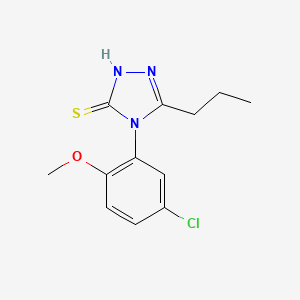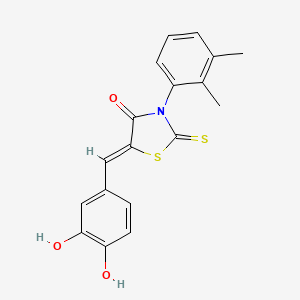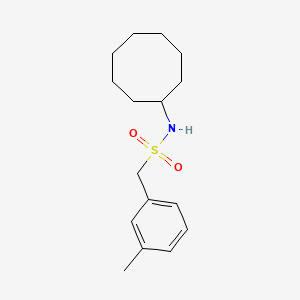
4-(5-chloro-2-methoxyphenyl)-5-propyl-4H-1,2,4-triazole-3-thiol
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of derivatives closely related to 4-(5-chloro-2-methoxyphenyl)-5-propyl-4H-1,2,4-triazole-3-thiol involves the alkylation of 3-(2-, 3-, and 4-methoxyphenyl)-4,5-dihydro-1H-1,2,4-triazole-5-thiones or their phenyl counterparts with various alkylating agents, showcasing the compound's versatility and potential for modification (Labanauskas et al., 2004).
Molecular Structure Analysis
The molecular and crystal structures of related triazole compounds have been determined through X-ray diffraction analysis, revealing intricate details about their geometry, such as the formation of H-bonded centrosymmetric dimers and complex interactions within their crystal packing (Askerov et al., 2019). These studies provide valuable insights into the structural characteristics that could influence the compound's reactivity and interactions.
Chemical Reactions and Properties
The triazole derivatives have shown a range of chemical reactivities, including the ability to form complexes with metals, as evidenced by the synthesis of a complex with cadmium chloride, indicating potential utility in coordination chemistry (Askerov et al., 2019). Additionally, the alkylation reactions used in the synthesis of these compounds underscore their chemical versatility and potential for further functionalization.
Wissenschaftliche Forschungsanwendungen
Corrosion Inhibition
4-(5-Chloro-2-Methoxyphenyl)-5-Propyl-4H-1,2,4-Triazole-3-Thiol and its derivatives demonstrate significant potential in the field of corrosion inhibition. For instance, a study on the inhibition performance of a similar triazole derivative, 4-MAT, on mild steel in hydrochloric acid showed high inhibition efficiency, reaching up to 98% at certain concentrations. This indicates the potential of triazole derivatives in protecting metals from corrosive environments (Bentiss et al., 2009).
Antimicrobial Activities
Triazole derivatives have also been explored for their antimicrobial properties. A study synthesizing various triazole derivatives, including 4-amino-5-(4-chlorophenyl)-2-[(5-mercapto-1,3,4-oxadiazol-2-yl)methyl]-2,4-dihydro-3H-1,2,4-triazol-3-one, found these compounds to exhibit good to moderate antimicrobial activities against test microorganisms (Bektaş et al., 2010).
Potential in Cancer Research
There's ongoing research into the role of triazole derivatives in cancer treatment. A study examined the properties and mechanisms behind the anti-cancer properties of benzimidazole derivatives, including 5-{[2-(4-methoxyphenyl)-1H-benzimidazol-1-yl]methyl}-4-ethyl-2,4-dihydro-3H-1,2,4-triazole-3-thione, using density functional theory and molecular docking. This demonstrates the relevance of triazole derivatives in understanding and potentially treating cancer (Karayel, 2021).
Corrosion Inhibition Mechanisms
Further research into triazole derivatives, such as 3,5-disubstituted-4-amino-1, 2,4-triazole, explores their mechanism of action as corrosion inhibitors on mild steel in acidic media. These studies provide insights into the adsorption behaviors and inhibition efficiencies of these compounds, enhancing our understanding of their protective capabilities against corrosion (Elbelghiti et al., 2016).
Eigenschaften
IUPAC Name |
4-(5-chloro-2-methoxyphenyl)-3-propyl-1H-1,2,4-triazole-5-thione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClN3OS/c1-3-4-11-14-15-12(18)16(11)9-7-8(13)5-6-10(9)17-2/h5-7H,3-4H2,1-2H3,(H,15,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAJMRHKEWBCSBQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NNC(=S)N1C2=C(C=CC(=C2)Cl)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.78 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[1-(3,4-dimethylphenyl)ethyl]-4-ethoxybenzenesulfonamide](/img/structure/B4627388.png)
![2-{[(4-bromophenyl)sulfonyl]amino}-N-(2-methoxyethyl)benzamide](/img/structure/B4627392.png)
![2-chloro-N-(8-fluoro-4-oxo-4H-pyrimido[2,1-b][1,3]benzothiazol-3-yl)benzamide](/img/structure/B4627395.png)
![N-[3-(aminocarbonyl)-6-ethyl-4,5,6,7-tetrahydro-1-benzothien-2-yl]-3,5-dimethyl-4-isoxazolecarboxamide](/img/structure/B4627399.png)
![N-(2,4-dichlorophenyl)-2-({1-isobutyl-4-[(1-methyl-1H-pyrazol-4-yl)methylene]-5-oxo-4,5-dihydro-1H-imidazol-2-yl}thio)acetamide](/img/structure/B4627407.png)
![1-ethyl-N-(4-{[(4-methoxyphenyl)amino]sulfonyl}phenyl)-1H-pyrazole-5-carboxamide](/img/structure/B4627424.png)
![2-{[4-allyl-5-(2-furyl)-4H-1,2,4-triazol-3-yl]thio}-N-1,3-thiazol-2-ylpropanamide](/img/structure/B4627430.png)


![N-(2,3-dichlorophenyl)-2-{[4-methyl-5-(5-methyl-3-thienyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4627462.png)

![5-{[5-(4-nitrophenyl)-2-furyl]methylene}-1-phenyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4627479.png)
![5-[(2-chlorophenoxy)methyl]-N-[6-(difluoromethoxy)-1,3-benzothiazol-2-yl]-2-furamide](/img/structure/B4627480.png)
![4-{[(cyclohexylamino)carbonyl]amino}-1-ethyl-1H-pyrazole-3-carboxamide](/img/structure/B4627488.png)